Hotrienol

描述

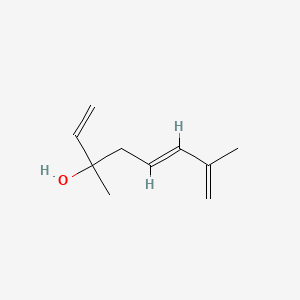

Structure

3D Structure

属性

IUPAC Name |

3,7-dimethylocta-1,5,7-trien-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIQIJIQBTVTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCC(C)(C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864917 | |

| Record name | 1,5,7-octatrien-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; mouldy aroma | |

| Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol) | |

| Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.884 | |

| Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29957-43-5, 20053-88-7 | |

| Record name | 3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29957-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,7-octatrien-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,7-Octatrien-3-ol, 3,7-dimethyl-, (3R,5E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution in Biological Systems

Hotrienol in the Plant Kingdom

This compound is found in various parts of plants, including essential oils, floral volatiles, fruits, and leaves.

Identification in Essential Oils and Floral Volatile Profiles

This compound is a component of the essential oils and volatile profiles emitted by several plant species.

Specific Plant Species

Research has identified this compound in the volatile compounds of specific plant species, including:

Tilia cordata : this compound is a main oxygenated monoterpene found in the inflorescences of Tilia cordata (linden), with concentrations reported around 11.5% in some studies. researchgate.netresearchgate.nettandfonline.com The scent of linden blossoms is often described as sweet, floral, and honey-like, to which this compound likely contributes. dutchhealthstore.com

Chimonanthus praecox : This plant, also known as wintersweet, has essential oils that contain (E)-hotrienol as one of the main constituents. researchgate.net

Garcinia macrophylla : this compound has been identified as a major component in the essential oil extracted from the flowers of Garcinia macrophylla, representing a significant percentage (24.8%) of the oil composition in one study. researchgate.net It has also been reported at a concentration of 16.2% in G. macrophylla. researchgate.net

Zanthoxylum schinifolium : this compound has been reported in Zanthoxylum schinifolium. nih.gov The essential oil of Zanthoxylum schinifolium contains various volatile compounds, and this compound is among the constituents found in the genus Zanthoxylum. mdpi.commdpi.comk-state.edu

Asarum canadense : this compound has been reported in Asarum canadense. nih.gov

Lilies : While not explicitly detailed in the search results, lilies are known for their floral volatile profiles, and this compound's presence in other floral scents suggests potential occurrence, though specific data was not retrieved.

Ailanthus altissima : Specific data on this compound in Ailanthus altissima was not retrieved in the search results.

Here is a table summarizing the reported occurrences and concentrations in some of these species:

| Plant Species | Plant Part | This compound Concentration (%) | Source |

| Tilia cordata | Inflorescences | 11.5 | researchgate.netresearchgate.nettandfonline.com |

| Garcinia macrophylla | Flowers | 24.8 | researchgate.net |

| Garcinia macrophylla | Not specified | 16.2 | researchgate.net |

Presence in Fruit and Grape Varieties

This compound is also found in various fruits and grape varieties, contributing to their flavor and aroma.

Zweigelt : this compound has been identified as a variety marker for Zweigelt wines, being detected in all tested Zweigelt wines but absent in Rondo wines in one study. researchgate.netnih.govnih.govdntb.gov.ua Its role as a key odorant in red wine varieties like Zweigelt highlights its significance in sensory evaluations and flavor profiles. smolecule.com

Tokaj : While not explicitly detailed in the search results, Tokaj wines are known for their complex aromatic profiles, and terpenes like this compound can contribute to these.

Riesling : this compound is considered an important terpene contributing to the varietal aroma of Riesling grapes and wines. wine-pages.comwinetocellar.co.nzoeno-one.eu It is among the major monoterpenes found in young Riesling wines. oeno-one.eu this compound is also responsible for a fermented, sweet fragrance found in Riesling. meileaf.com

Peach : this compound is present in the volatile compounds of peach fruit. oup.comnih.govresearchgate.net It has been exclusively detected in certain yellow-fleshed peach cultivars. mdpi.com this compound has been shown to correlate positively with the intensities of aroma and ripe fruit sensory scores in peaches. nih.govresearchgate.net

Here is a table summarizing the occurrence of this compound in some fruit and grape varieties:

| Fruit/Grape Variety | Notes | Source |

| Zweigelt | Variety marker in wines; key odorant. | researchgate.netnih.govnih.govdntb.gov.uasmolecule.com |

| Riesling | Important for varietal aroma; found in grapes and young wines. | wine-pages.comwinetocellar.co.nzoeno-one.eumeileaf.com |

| Peach | Present in volatile compounds; correlates with aroma and ripe fruit notes. | oup.comnih.govresearchgate.netmdpi.com |

Accumulation in Tea Plants

This compound is found in tea plants, and its presence is notably influenced by factors such as insect infestation and processing.

Kangra Orthodox Black Tea : this compound is a major volatile constituent in Kangra orthodox black tea. researchgate.netmdpi.comnih.gov It is considered a potent odorant in this tea type. ihbt.res.insci-hub.se

Oriental Beauty Oolong Tea : this compound is a characteristic volatile monoterpene in Oriental Beauty oolong tea. researchgate.net Its presence is linked to the plant's defense mechanism against the tea green leafhopper (Jacobiasca formosana), which feeds on the leaves. peters-teahouse.itoolongteacollective.comarogya.netyamamotoyama.co.jpteahouseemporium.co.ukwikipedia.orgfrontiersin.org The plant produces monoterpene diol in response to leafhopper bites, which is then transformed into this compound during the tea-making process, contributing a unique honey-sweet, refreshing aroma. arogya.netyamamotoyama.co.jpteahouseemporium.co.ukfrontiersin.org This "honey scent" is a key characteristic of Oriental Beauty oolong. yamamotoyama.co.jp

Here is a table illustrating the presence of this compound in specific tea types:

| Tea Type | Notes | Source |

| Kangra Orthodox Black Tea | Major volatile constituent; potent odorant. | researchgate.netmdpi.comnih.govihbt.res.insci-hub.se |

| Oriental Beauty Oolong Tea | Characteristic volatile monoterpene; formed from a precursor induced by tea leafhopper feeding; contributes "honey scent". | researchgate.netpeters-teahouse.itoolongteacollective.comarogya.netyamamotoyama.co.jpteahouseemporium.co.ukwikipedia.orgfrontiersin.org |

Other Identified Botanical Sources

Beyond the specific examples mentioned, this compound has been identified in other botanical sources. It is found in the Japanese Ho Tree (Cinnamomum camphora) and grapefruit peel. wine-pages.com It has also been identified in acacia honey. vup.sk

This compound in Apicultural Products (Honey)

This compound is a constituent found in various types of honey and can contribute to their flavor characteristics chemicalbook.com. Its presence and concentration in honey are influenced by factors including the botanical origin of the nectar, the activity of bees, and storage conditions psu.edunih.govmdpi.comresearchgate.net. While this compound can be formed through the thermal dehydration of precursor diols, studies also indicate its natural occurrence in non-thermally treated honey, likely generated during honey maturation through oxidative degradation of linalool (B1675412) or cleavage of glycosidic bonds psu.eduresearchgate.net.

Distribution Across Different Honey Types (e.g., Acacia, Satureja montana L., Erica, Mentha spp.)

The distribution and concentration of this compound vary among different types of monofloral honeys.

In Satureja montana L. honey, this compound has been reported as a predominant volatile compound. In one study of Croatian Satureja montana L. honey samples, this compound constituted a significant percentage of the headspace volatile compounds, ranging from 75.9% to 81.7% chemfaces.comnih.gov.

In Mentha spp. honey, this compound is also a major volatile component. Analysis of organic extractives from Mentha spp. honey showed this compound as the most abundant compound in the headspace, with concentrations ranging from 31.1% to 38.5% nih.govmdpi.comresearchgate.netnih.gov.

Acacia honey has also been shown to contain this compound. Studies on Slovakian monofloral honeys, including acacia honey, identified this compound among the chiral volatile organic compounds, and its enantiomer distribution was observed to differ in acacia honey compared to other types vup.skresearchgate.net. This compound was found to be the second highest in abundance in Italian acacia honey samples among the more intense volatile organic compounds analyzed mdpi.comfmach.it.

In Erica honeys, the presence and concentration of this compound can vary. While some studies on Erica multiflora honey from the western Mediterranean have reported this compound as a major volatile component, alongside linalool derivatives upv.estandfonline.comresearchgate.net, other studies on Greek Erica manipuliflora honey did not detect this compound in the samples analyzed mdpi.com. Conversely, this compound was found to be one of the most abundant volatile organic compounds, along with phenylacetaldehyde (B1677652) and cis-linalool, in heather honey samples from the northwest of the Iberian Peninsula researchgate.net.

This compound has also been identified in other honey types, including leatherwood (Eucryphia lucida Baill.) honey, where it was a principal component in the headspace psu.edu. It has also been noted as a component in citrus, lavender, and mint honeys nih.govnih.gov.

Table 1: Distribution of this compound in Selected Honey Types

| Honey Type | This compound Concentration/Observation | Source(s) |

| Satureja montana L. | Predominant volatile (75.9-81.7% of headspace volatiles) | chemfaces.comnih.gov |

| Mentha spp. | Major headspace compound (31.1-38.5%) | nih.govmdpi.comresearchgate.netnih.gov |

| Acacia | Present; different enantiomer distribution compared to other honeys; second highest in abundance among intense VOCs in Italian samples | vup.skresearchgate.netmdpi.comfmach.it |

| Erica multiflora | Major volatile component (10.4% in some samples); absent in others | upv.estandfonline.comresearchgate.netmdpi.com |

| Heather (Erica spp.) | One of the most abundant volatile compounds in Iberian Peninsula samples | researchgate.net |

| Leatherwood | Principal headspace component | psu.edu |

| Citrus, Lavender, Mint | Component identified | nih.govnih.gov |

Correlation with Botanical Origin of Honey

The presence and concentration of this compound in honey are strongly correlated with its botanical origin. The volatile profile of honey, including the presence of compounds like this compound, serves as a chemical fingerprint that can help in determining the floral source mdpi.commdpi.comnih.gov.

Studies have shown that this compound can be a significant marker for certain monofloral honeys. For instance, its predominance in Satureja montana L. honey suggests a strong link to this specific botanical source chemfaces.comnih.gov. Similarly, the high concentrations of this compound observed in Mentha spp. honey headspace indicate its relevance as a marker for this type of honey nih.govmdpi.comnih.gov. The differing enantiomer distribution of this compound in acacia honey has also been noted as a characteristic that helps distinguish it from other honeys vup.skresearchgate.net.

While this compound can originate directly from the nectar of certain plants, it can also be formed in honey through the transformation of plant compounds by bees or during honey ripening and storage psu.edunih.govresearchgate.netmdpi.com. The conversion of terpendiol I, found in the bee stomach after collecting Mentha spp. nectar, to this compound in ripened honey is an example of such a transformation nih.govmdpi.comnih.gov. The warm and acidic conditions within the hive and during storage can facilitate the dehydration of precursor diols, leading to this compound formation researchgate.net.

The variation in this compound content across different honey types highlights its potential as a chemical biomarker for botanical origin. However, it is also important to consider that factors beyond botanical origin, such as processing and storage, can influence this compound levels psu.edursc.org.

This compound as a Metabolite in Microbial Systems (e.g., Saccharomyces cerevisiae)

Beyond its occurrence in plants and honey, this compound has also been identified as a metabolite in microbial systems, specifically in Saccharomyces cerevisiae nih.govymdb.ca. Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast, is a widely studied microorganism, and its metabolome includes a variety of organic compounds ymdb.caelifesciences.org. The presence of this compound in Saccharomyces cerevisiae indicates that this microorganism possesses the metabolic pathways capable of producing or transforming precursors into this compound ymdb.ca. Research into the metabolic profiles of Saccharomyces cerevisiae has revealed its ability to produce various flavor and aroma compounds, and this compound is among the metabolites detected dntb.gov.uaresearchgate.net.

Biosynthetic Pathways and Enzymatic Mechanisms

Precursors and Metabolic Intermediates in Hotrienol Biosynthesis

This compound biosynthesis is closely linked to the oxidative breakdown of linalool (B1675412). Several intermediates have been identified in this process.

Role of Linalool and its Derivatives (e.g., 7-hydroxylinalool, 2,6-dimethylocta-3,7-diene-2,6-diol)

Linalool is a key precursor in the formation of this compound. An oxidative metabolism of linalool in plants can lead to various derivatives, including 7-hydroxylinalool and 2,6-dimethylocta-3,7-diene-2,6-diol. frontiersin.orgnih.govresearchgate.net Studies in grape berries, for instance, have shown that labeled linalool analogs are metabolized into compounds such as 7-hydroxylinalool and this compound. frontiersin.orgnih.govresearchgate.net Hydroxylation at the 7-position of linalool is suggested to be an enzymatic reaction. frontiersin.orgnih.gov 2,6-Dimethylocta-3,7-diene-2,6-diol has also been identified as a precursor, particularly in tea leaves, and its chiral configuration is consistent with biosynthesis from linalool. researchgate.netacs.org This diol can undergo dehydration to form this compound. psu.edu Another potential precursor is 3,7-dimethylocta-1,7-diene-3,6-diol, which can also be liberated from its glucoside or formed from the dehydration of 8-hydroxylinalool isomers. psu.edu

Acid-Catalyzed Rearrangements in Biosynthetic Context

A significant step in this compound formation involves acid-catalyzed rearrangements. 7-Hydroxylinalool, which is relatively odorless, can transform into the more volatile this compound upon acidification. frontiersin.orgnih.gov This type of rearrangement, involving the elimination of a water molecule, can occur spontaneously in acidic solutions and may be accelerated by heating. frontiersin.orgnih.gov This acid-catalyzed formation from 7-hydroxylinalool is particularly relevant during processes like winemaking and wine maturation, where the concentration of this compound increases significantly compared to grapes. frontiersin.orgtheses.frresearchgate.netfrontiersin.org Terpene polyol glycosides can release terpene polyols, which subsequently yield aromatic compounds like this compound through enzymatic and chemical hydrolysis. mdpi.com

Enzymatic Systems Involved in Monoterpenoid Metabolism

The initial oxidation steps in monoterpenol metabolism, including that of linalool, are largely catalyzed by enzymes from the cytochrome P450 superfamily. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org

Investigation of Cytochrome P450 Monooxygenases (e.g., CYP76 Family)

Cytochrome P450 monooxygenases, particularly members of the CYP76 family, have been implicated in the oxidative metabolism of monoterpenols like linalool in plants. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgunistra.fracs.org While enzymes catalyzing linalool oxidation in grapes have not been fully identified, studies in other plants have shown the involvement of CYP76 family enzymes. frontiersin.orgresearchgate.net These enzymes belong to different CYP76 subfamilies across various plant taxa and can exhibit low regio- and stereoselectivity, oxidizing a range of monoterpenols. frontiersin.org

Characterization of Relevant Enzymes and Their Activities

Although specific enzymes directly catalyzing the formation of this compound have not been extensively characterized, the involvement of cytochrome P450 enzymes in the initial oxidation of linalool is established. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org Further enzymatic steps or non-enzymatic reactions then lead to the formation of intermediates like 7-hydroxylinalool and subsequently this compound. The activity of these secondary transformations can be dependent on factors such as the ripening stage in fruits like grapes. researchgate.net Glycosylation also plays a role in stabilizing volatile compounds, storing them in a bound state that can be hydrolyzed later by enzymes or under acidic conditions to release the free volatile compounds. mdpi.com UGTs (UDP-glycosyltransferases) have been suggested as potential contributors to the accumulation of glycosylated monoterpenols, including this compound precursors. unitus.it

Environmental and Biological Factors Influencing Biosynthetic Pathways

The production of phytochemicals, including monoterpenoids like this compound, can be influenced by various environmental and biological factors. unitus.itacs.orgflinders.edu.auresearchgate.net

Environmental factors such as temperature, sunlight, and rainfall can significantly impact the synthesis of secondary metabolites in plants. flinders.edu.aumdpi.com Environmental stressors like pollution and drought may also stimulate the production of phytochemicals as a defense mechanism. researchgate.net Altitude and soil composition, including nutrient availability, are additional environmental factors that can influence phytochemical profiles. researchgate.net

Biological factors, such as infestation by insects, can also affect the production of aroma components like 2,6-dimethylocta-3,7-diene-2,6-diol and this compound in plants like tea leaves. researchgate.netresearchgate.net The ripening stage of fruits is another biological factor that influences the activity of secondary transformations in the metabolism of compounds like linalool. researchgate.net In honey, the botanical origin of the nectar and biochemical modifications carried out by bees, including enzymatic processes, contribute to the presence of terpenes like this compound. psu.edumdpi.com The chemical composition of honeydew, a source of compounds in some honeys, depends on the plant species, insect species, and environmental conditions affecting plant physiology and insect metabolism. mdpi.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Hotrienol

Several synthetic strategies have been developed for the preparation of racemic this compound. These routes often utilize readily available terpene precursors.

Ene-Type Chlorination Methodologies (e.g., of Linalyl Acetate)

A practical and widely reported method for the synthesis of this compound involves the ene-type chlorination of linalyl acetate (B1210297) researchgate.netacs.orgacs.orgchemfaces.combiocrick.com. This approach typically proceeds through a sequence of steps:

Ene-type chlorination of linalyl acetate: Linalyl acetate undergoes an ene reaction with a chlorinating agent, leading to the formation of a chlorinated intermediate, such as γ-chloro-R-linalyl acetate acs.org. A reported procedure for this step involves carrying out the reaction in a dichloromethane-water solution at 5 °C for 5 hours, achieving an 88% isolated yield with 94% purity of the γ-chloro-R-linalyl acetate as a diastereomixture acs.org.

Dehydrochlorination: The chlorinated intermediate is then subjected to dehydrochlorination to introduce a double bond. This step can be effectively carried out using reagents such as lithium bromide and lithium carbonate in dimethylformamide (DMF) researchgate.netacs.orgacs.orgchemfaces.combiocrick.com.

Hydrolysis: The final step involves the hydrolysis of the acetate group to yield this compound researchgate.netacs.orgacs.orgchemfaces.combiocrick.com.

Cyclopropylcarbinyl–Homoallyl Rearrangement Routes

Another synthetic strategy for preparing racemic this compound involves utilizing cyclopropylcarbinyl–homoallyl rearrangement pathways researchgate.net. This route has been described for the synthesis of (±)-hotrienol and involves the rearrangement of adducts derived from cyclopropenes researchgate.net. The process entails the reaction of cyclopropenes with a Grignard reagent and a suitable carbonyl compound to form alcohol adducts researchgate.net. These adducts then undergo an acid-catalyzed rearrangement, leading to the formation of this compound researchgate.net. The rearrangement of vinylcyclopropenyl-carbinols into vinylallenic alcohols and divinyl ketones within the monoterpene series is a relevant transformation in this context researchgate.net. The cyclopropylcarbinyl to homoallyl rearrangement is a recognized chemical transformation involving carbocation intermediates chemrxiv.orgsemanticscholar.org.

Stereoselective Synthesis of this compound Enantiomers

This compound exists as two enantiomers, (3S)-(+)-hotrienol and (3R)-(-)-hotrienol, which can occur in nature with different distributions acs.org. For instance, the (3S)-(+)-enantiomer is found in Ho leaf oil, while the (3R)-(-)-enantiomer has been isolated from tea acs.org. While racemic this compound can be synthesized from precursors like linalool (B1675412) acetate researchgate.netresearchgate.net, the stereoselective synthesis of individual this compound enantiomers presents a more complex challenge.

Stereoselective synthesis aims to produce a desired enantiomer in excess or exclusively ethz.ch. Although the search results indicate the natural occurrence and analysis of this compound enantiomers in various products like wines and honey researchgate.net, detailed stereoselective synthetic routes specifically designed to produce high enantiomeric purity of (3S)-(+)-hotrienol or (3R)-(-)-hotrienol were not extensively described in the provided sources.

Studies analyzing the enantiomeric composition of this compound in natural products have shown varying enantiomeric ratios. For example, this compound in Slovak Tokaj wines exhibited a slight predominance of the S-enantiomer, ranging from 51% to 82% researchgate.net. In Tokaj Selection Essences, the (3S)-(+)-hotrienol enantiomer was observed in the range of 61-68% researchgate.net. While the synthesis starting from (R)-linalyl acetate has been reported to yield (3R)-hotrienol, detailed experimental procedures for achieving high enantioselectivity were not consistently provided acs.org.

Achieving high enantioselectivity in the synthesis of chiral compounds like this compound typically involves strategies such as using chiral starting materials (chiral pool synthesis), separating enantiomers from a racemic mixture (resolution), employing chiral auxiliaries, or utilizing enantioselective catalysis ethz.ch. Further research is likely required to develop highly efficient and practical stereoselective synthetic routes to access each this compound enantiomer in high enantiopurity.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Hotrienol Separation and Identification

Chromatography plays a crucial role in isolating this compound from complex mixtures and confirming its presence. Various chromatographic approaches are employed depending on the sample type and the specific research objective.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is extensively applied for the identification and quantification of this compound in diverse samples, including food products such as honey, wine, and peach. wur.nlnih.govmdpi.comchemfaces.combiocrick.comsigmaaldrich.comnih.govresearchgate.netnih.govsums.ac.irnih.govresearchgate.netresearchgate.net GC-MS analysis has revealed this compound as a component in the volatile profiles of various honeys, including Satureja montana L. honey, where it was found to be predominant, ranging from 75.9% to 81.7%. nih.govbiocrick.com this compound has also been identified among the major volatile constituents in Kangra orthodox black tea extracts analyzed by GC-MS. chemfaces.combiocrick.com In wine analysis, GC-MS is used to study volatile compounds, including this compound, which can be influenced by factors such as grape variety and aging. nih.govnih.govthegoodscentscompany.com Studies on peach aroma have also utilized GC-MS, identifying this compound among the volatile compounds contributing to the sensory profile. wur.nl Furthermore, GC-MS is employed in the analysis of essential oils from plants where this compound is present. sums.ac.ir

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile organic compounds, including this compound. nih.govmdpi.combiocrick.comsigmaaldrich.comnih.govresearchgate.netnih.govresearchgate.netvup.skacs.orgmdpi.com This technique is particularly useful for extracting volatile profiles from complex matrices such as honey and grape marc spirits. nih.govmdpi.comsigmaaldrich.comnih.govresearchgate.netnih.govresearchgate.netacs.orgmdpi.com HS-SPME-GC-MS has been successfully applied to characterize the volatile fraction of various honey types, with this compound being identified as a significant component in many, including acacia, citrus, milk thistle, and multifloral honeys. mdpi.comsigmaaldrich.comnih.govresearchgate.netnih.govresearchgate.netmdpi.com In Satureja montana L. honey, HS-SPME-GC-MS analysis showed this compound as the predominant headspace compound. nih.govbiocrick.com The method involves extracting analytes onto a coated fiber, which are then desorbed directly into the GC system. mdpi.com Optimization of parameters like extraction time and temperature is crucial for efficient volatile adsorption. acs.org

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For the analysis of highly complex volatile mixtures containing this compound, Two-Dimensional Gas Chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers enhanced separation power compared to one-dimensional GC. researchgate.netagriculturejournals.czresearchgate.netsemanticscholar.org This technique separates compounds based on two different stationary phase properties, providing a more detailed volatile profile. GCxGC-MS has been applied in the analysis of wine volatiles, enabling better separation and identification of compounds like this compound within intricate matrices. researchgate.netagriculturejournals.czresearchgate.netsemanticscholar.org Studies have shown that GCxGC-TOFMS (Time-of-Flight Mass Spectrometry) can provide comprehensive multidimensional profiles, facilitating the identification of terpenoids, including this compound, in samples like Muscat-based wines. agriculturejournals.czresearchgate.netsemanticscholar.org This is particularly valuable for studying the evolution of aroma compounds during processes like wine aging. agriculturejournals.czresearchgate.netsemanticscholar.org

Spectroscopic Characterization Techniques in Advanced Research (e.g., NMR, IR, UV/Vis in mechanistic studies)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV/Vis) spectroscopy are fundamental tools for the structural characterization and mechanistic study of organic compounds. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity within a molecule. rsc.orgspectroscopyonline.comthermofisher.com IR spectroscopy is used to identify functional groups based on characteristic vibrational frequencies. rsc.orgspectroscopyonline.comthermofisher.com UV/Vis spectroscopy is useful for detecting chromophores and quantifying substances that absorb light in the UV or visible range. researchgate.netrsc.orgspectroscopyonline.comnumberanalytics.com

Based on the provided search results, while GC-MS and related techniques are extensively documented for identifying and quantifying this compound in various samples, detailed applications of NMR, IR, or UV/Vis spectroscopy specifically for the structural elucidation or mechanistic studies of this compound were not prominently featured. However, these spectroscopic methods are standard in chemical research for confirming the identity and structure of isolated compounds and investigating reaction pathways, which would be relevant in studies involving the synthesis or metabolism of this compound. UV/Vis spectroscopy, for instance, has been used in studies analyzing honey for total phenol (B47542) content and antioxidant capacity, parameters that might be correlated with the presence of compounds like this compound. nih.govresearchgate.net

Enantiomeric Ratio Determination and Chiral Analysis Methodologies

This compound possesses a chiral center, meaning it can exist as two enantiomers. Determining the enantiomeric ratio (ER) is important in understanding its natural occurrence, biosynthesis, and potential biological activities. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) using specialized chiral stationary phases is a key technique for separating and quantifying this compound enantiomers. researchgate.netnih.govnih.govvup.skperflavory.comresearchgate.net

Studies on wine and honey have frequently employed chiral GC-MS to analyze the enantiomeric distribution of monoterpenes, including this compound. researchgate.netnih.govnih.govvup.skperflavory.comresearchgate.net This analysis can provide insights into the origin and processing of these products. For example, research on Tokaj varietal wines utilized heartcut-2D-GC for the enantioselective analysis of dominant terpenoids, including this compound, and found a slight dominance of the S-enantiomer in this compound. nih.gov Similarly, chiral analysis in honey samples has shown that the distribution of this compound enantiomers can vary depending on the botanical origin. researchgate.netvup.sk While one-dimensional GC with chiral phases can provide separations, two-dimensional GC (GCxGC) with chiral columns may be necessary for achieving baseline separation in complex matrices due to potential co-elution issues. researchgate.netvup.sk

Biological Activities and Mechanistic Research Non Clinical Focus

Interactions with Olfactory Systems and Neuroethology

The interaction of hotrienol with the olfactory systems of insects provides a valuable model for understanding chemical communication. Its ability to elicit specific behaviors makes it a useful tool in neuroethological research. smolecule.com

Research utilizing the fruit fly, Drosophila melanogaster, has highlighted this compound's role as a chemical cue. It has been identified as a mating attractant for female Drosophila, making it a key compound for studying insect behavior and communication in controlled laboratory settings. smolecule.com Scientists use this compound to analyze the responses of female flies, gaining insights into the neural mechanisms that govern mate selection. smolecule.com The olfactory system of Drosophila is highly sophisticated, allowing it to detect and differentiate a vast number of odorants to locate food sources and suitable egg-laying sites. nih.gov The process begins when volatile molecules like this compound bind to specific odorant receptors (Ors) expressed on the surface of olfactory sensory neurons (OSNs). encyclopedia.pub By introducing this compound in experiments, researchers can study how its detection influences fly behavior and its interplay with other pheromones. smolecule.com

This compound serves as a chemical probe for investigating the fundamental components of the insect olfactory system, including neural pathways and the function of odorant receptors. smolecule.com When an insect detects an odor, the signal is generated by OSNs and transmitted to the brain's first olfactory processing center, the antennal lobe. frontiersin.org From there, projection neurons relay the information to higher brain centers like the mushroom bodies and lateral horn. frontiersin.org By exposing a fly to this compound and simultaneously monitoring its brain activity, scientists can map the specific neural pathways that are activated. smolecule.com

Insect odorant receptors are complex, ligand-gated ion channels. ijbs.com They are typically composed of a highly variable, odor-binding Or subunit and a conserved co-receptor known as Orco. ijbs.comebi.ac.uk This Or-Orco complex forms the functional odorant-sensing unit. ebi.ac.uk The specific interaction of this compound with these receptors can be studied to understand how they recognize and distinguish different odors, providing insight into the molecular basis of olfaction. smolecule.com The large and diverse family of odorant receptor genes allows insects to perceive a wide array of chemical cues from their environment, essential for foraging, mating, and avoiding predators. nih.gov

Studies in Insect Models (e.g., Drosophila melanogaster)

Ecological Roles and Inter-organismal Chemical Communication

In the broader ecosystem, this compound functions as a key semiochemical, mediating interactions between different organisms, particularly between plants and insects.

Floral volatiles are critical for mediating the specialized interactions between plants and their pollinators. koreascience.krkoreascience.kr this compound, with its characteristic floral and fruity scent, is a component of the aromatic profiles of several plants. researchgate.net It is found in the flowers of certain orchids, where it is believed to play a role in attracting pollinating insects. The scent of a flower is a complex bouquet of many volatile compounds, and this compound contributes to this mixture, helping to guide pollinators to the plant as a source of nectar and pollen. koreascience.kruoguelph.ca This chemical signaling is a cornerstone of the mutualistic relationship that is vital for the reproductive success of a majority of flowering plants and the survival of their pollinators. uoguelph.cacollege-de-france.fr

Plants have evolved complex defense systems against herbivores, which can be either constitutive (always present) or induced (produced in response to an attack). mdpi.comscielo.org.mx this compound has been identified as a compound involved in the induced defense responses of certain plants. A notable example is found in tea plants (Camellia sinensis). researchgate.net When tea leaves are attacked by herbivores like the tea green leafhopper (Jacobiasca formosana), the plant initiates a series of biochemical reactions as a defense mechanism. researchgate.neto-cha.net

This stress response leads to the enzymatic conversion of precursor compounds into a variety of volatiles. o-cha.net Specifically, the monoterpene linalool (B1675412) is converted into this compound and other compounds. researchgate.net Studies have shown that the amount of these aroma compounds is significantly higher in insect-infested tea leaves compared to healthy ones. researchgate.net This production of volatiles is a classic induced defense that can have several ecological functions, including deterring the herbivore or attracting natural predators of the attacking insect. mdpi.comnih.gov This phenomenon is particularly important in the production of certain high-grade teas, such as Formosa oolong, where the insect-induced volatiles create a unique and prized flavor profile. researchgate.net

This compound is a significant contributor to the aroma and flavor of many important natural products, particularly wine and tea, where it imparts distinct floral and fruity notes. soda.co.jpmdpi.com

In wine, this compound is recognized as an important monoterpene alcohol that contributes to the floral and fruity character. mdpi.com Its aroma is often described as resembling linden blossom or hyacinth. primalwine.comiastate.eduwineenthusiast.com Interestingly, the concentration of this compound can change during the aging process of wine. While concentrations of precursors like linalool tend to decrease over time, the levels of their derivatives, including this compound, often increase. iastate.edu It is considered a key odorant in certain varietals, such as Sauvignon Blanc, where it contributes to elderflower notes, and in red wines like Zweigelt. smolecule.comprimalwine.com

Table 1: Role of this compound in Wine Aroma

| Wine Type/Category | Aroma Contribution/Descriptor | Key Research Findings |

|---|---|---|

| General | Floral, fruity, citrus. mdpi.com | Classified as a highly odoriferous monoterpene alcohol. mdpi.com |

| Aged Wines (e.g., Riesling) | Hyacinth. iastate.edu | Concentration increases during aging as its precursor, linalool, decreases. iastate.edu |

| Sauvignon Blanc | Linden blossom, elderflower. primalwine.comwineenthusiast.com | Contributes to the complex floral and fruity aroma profile. primalwine.com |

| Red Wine (e.g., Zweigelt) | Key odorant. smolecule.com | Identified as a significant aroma compound in specific red wine varieties. smolecule.com |

In the world of tea, this compound is also a valued aroma compound. It is found in both green and black tea, where it adds a unique sweetness to the flavor profile. soda.co.jp Research on different types of Chinese yellow tea has identified this compound as one of the most abundant volatiles in teas characterized by a "floral fragrance". nih.gov Its presence is crucial for the desirable aroma of certain specialty teas. For instance, the unique honey and ripe fruit aroma of Formosa oolong tea, known as "Oriental Beauty," is a direct result of the tea plant's defensive production of volatiles, including this compound, in response to insect infestation. researchgate.net Furthermore, studies have demonstrated that re-introducing captured aroma extracts containing this compound (at 0.92%) into instant tea significantly improves the product's aroma, giving it a pleasant flowery character. doaj.org

Table 2: Role of this compound in Tea Aroma

| Tea Type/Category | Aroma Contribution/Descriptor | Key Research Findings |

|---|---|---|

| Green and Black Tea | Sweetness. soda.co.jp | A natural component contributing to the overall flavor. soda.co.jp |

| Chinese Yellow Tea | Floral, fruity. nih.gov | An abundant volatile in the "floral fragrance" aroma type. nih.gov |

| Formosa Oolong ("Oriental Beauty") | Honey, ripe fruit. researchgate.net | Biosynthesis is induced by leafhopper infestation, creating a unique aroma. researchgate.net |

| Instant Tea | Pleasant flowery aroma. doaj.org | Adding back aroma extract with this compound (0.92%) improves the aroma profile. doaj.org |

Contribution to Plant-Herbivore Interactions and Induced Defense Responses

Antioxidant Properties and Associated Biochemical Pathways

This compound has demonstrated notable antioxidant capacity in various in vitro studies. Research on Croatian Satureja montana L. honey, where this compound was the predominant volatile compound (75.9–81.7%), highlighted the honey's antioxidant potential. chemfaces.com The antioxidant capacity was evaluated using two primary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging activity and the ferric reducing antioxidant power (FRAP). chemfaces.com

The biochemical pathways through which this compound exerts its antioxidant effects are linked to its chemical structure as a tertiary alcohol and a monoterpenoid. nih.govfrontiersin.org Monoterpenoids are known to participate in oxidative metabolism. frontiersin.org The antioxidant mechanism of many plant-derived compounds involves the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cells. nih.govunios.hr The presence of double bonds and hydroxyl groups in the structure of this compound likely contributes to its ability to quench reactive oxygen species.

Table 1: In Vitro Antioxidant Activity of a this compound-Rich Source (Satureja montana L. Honey)

| Antioxidant Assay | Result Range | Unit of Measurement |

| DPPH Radical-Scavenging Activity | 0.5 - 1.0 | mmol TEAC/kg |

| Ferric Reducing Antioxidant Power (FRAP) | 2.5 - 5.1 | mmol Fe²⁺/kg |

This table presents the antioxidant capacity of a natural source where this compound is the main volatile compound. chemfaces.com

Investigating Antimicrobial Potential and Mechanisms (In Vitro Studies)

The antimicrobial potential of this compound has been investigated as a component of essential oils from various plants. For instance, this compound was identified as a main oxygenated monoterpene (11.5%) in the essential oil from the inflorescences of Tilia cordata, which was studied for its antimicrobial activity. researchgate.net While the study focused on the entire essential oil, the presence of this compound is significant.

The mechanisms by which terpenoids, including this compound, exert antimicrobial action are multifaceted. A primary mechanism is the disruption of the bacterial plasma membrane's integrity. nih.gov This can be attributed to the lipophilic nature of these compounds, which allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of vital intracellular components. frontiersin.org

Furthermore, some plant-derived compounds are known to interfere with microbial energy metabolism by inhibiting respiratory chain enzymes or ATP synthase. csic.es Another potential mechanism is the inhibition of nucleic acid synthesis by targeting enzymes such as topoisomerase and DNA gyrase. csic.es The presence of functional groups like hydroxyls and double bonds in the structure of this compound is crucial for these interactions. nih.gov

Research on essential oils containing this compound has shown inhibitory effects against various bacteria. researchgate.net For example, studies on the antimicrobial activity of essential oils often use broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.comimrpress.com While specific MIC values for pure this compound are not extensively detailed in the provided context, its presence in antimicrobially active essential oils points to its likely contribution to the observed effects.

Stability, Degradation Pathways, and Formation of Artifacts

Mechanisms of Oxidative Degradation of Hotrienol

The oxidative degradation of this compound is influenced by factors such as acidity and the presence of reactive oxygen species (ROS). In acidic environments, this compound can be susceptible to degradation, leading to the formation of various breakdown products. smolecule.com During the aging process of certain white wines, for instance, a decrease in the concentration of this compound has been observed over time, which suggests its degradation. mdpi.comresearchgate.net

However, a more common pathway discussed in scientific literature is the formation of this compound from the oxidative metabolism of other terpenes, particularly linalool (B1675412). frontiersin.org In grape berries, the oxidative metabolism of linalool can produce several hydroxylated derivatives, including 7-hydroxylinalool. frontiersin.org This precursor is relatively odorless and can be converted to the more aromatic this compound through an acid-catalyzed elimination of a water molecule. frontiersin.orgfrontiersin.org This transformation is a key step in the development of aroma in products like wine. Similarly, ROS-catalyzed reactions can be involved in the degradation of terpene alcohols, a class to which this compound's precursors belong. nih.gov

Thermal Degradation Processes and Product Formation

This compound is frequently identified as a product resulting from thermal processes rather than a compound that undergoes significant thermal breakdown. It is considered a thermally derived artifact in matrices like honey, where its presence can indicate heat treatment or prolonged storage. researchgate.net The formation of this compound is often the result of the thermal degradation of specific precursors.

For example, research has shown that this compound can be formed from the thermal degradation of 2,6-dimethylocta-3,7-diene-2,6-diol (dienediol I) during the gas chromatographic analysis of grape volatiles. winetocellar.co.nz Heat treatment of grape juice explicitly leads to an increase in this compound concentration, highlighting its role as a product of thermally induced changes in the terpene profile. openagrar.de The pyrolysis of other terpenes, such as α-pinene, can also yield products that are then used in the synthesis of this compound. science.org.ge Therefore, the appearance of this compound in a product can often be traced back to the heat-induced rearrangement of less stable polyhydroxylated terpenes present in the original material. mdpi.com

| Precursor Compound | Condition/Process | Resulting Product(s) | Reference(s) |

| 7-hydroxylinalool | Acidification, Heating | This compound | frontiersin.orgfrontiersin.org |

| Linalool | Wine aging (acidic conditions) | α-terpineol, other terpene alcohols | researchgate.net |

| 2,6-dimethylocta-3,7-diene-2,6-diol | Thermal degradation (e.g., during GC analysis) | This compound | winetocellar.co.nz |

| Terpene Precursors in Grape Juice | Heat Treatment | This compound, α-terpineol | openagrar.de |

This compound as an Indicator of Degradation in Complex Matrices (e.g., Honey)

The presence and concentration of this compound serve as a valuable chemical marker for degradation and aging in complex food matrices, most notably honey. Studies monitoring the volatile compounds in honey during extended storage have found that the levels of this compound, along with cis- and trans-linalool oxides, tend to increase over time. researchgate.netopenagrar.de

In one study that monitored unprocessed honey for 540 days, this compound was consistently found in all samples and its concentration generally increased throughout the storage period. researchgate.netopenagrar.de This increase positions this compound as a possible indicator of honey degradation. researchgate.netopenagrar.de Its formation in honey is attributed to the warm and acidic conditions within the hive or during storage, which facilitate the transformation of its precursors. nih.govresearchgate.net Consequently, detecting elevated levels of this compound can suggest that honey has been subjected to thermal stress or is of an advanced age.

Influence of Environmental and Processing Conditions on this compound Stability

The stability of this compound and, more significantly, its rate of formation from precursors, are profoundly affected by various environmental and processing conditions, including temperature, pH, and light.

Acidity (pH): The pH of the medium is a critical factor. The conversion of terpene diols into this compound is an acid-catalyzed process. frontiersin.orgnih.gov In winemaking, the naturally low pH environment facilitates the slow transformation of odorless glycosidically-bound precursors into volatile aroma compounds like this compound during maturation and aging. researchgate.netfrontiersin.org

Processing: Food processing techniques that involve heat, such as dehydration or pasteurization, can promote the formation of this compound. During the dehydration of grapes, the concentration of this compound was found to increase, likely due to acid-catalyzed hydrolytic reactions of its precursors. nih.gov The choice of analytical method is also crucial, as techniques involving high temperatures can create artifacts, including this compound, that were not present in the original sample. winetocellar.co.nz

| Condition | Effect on this compound Concentration | Matrix / Context | Reference(s) |

| High Temperature (e.g., 45°C, heating) | Increase | Essential Oils, Grape Juice | frontiersin.orgopenagrar.de |

| Low Temperature (e.g., 4°C) | Minimal Change / Increased Stability | Essential Oils | |

| Low pH (Acidic Conditions) | Increase (from precursors) | Wine, Grape Juice | researchgate.netfrontiersin.orgfrontiersin.orgnih.gov |

| Prolonged Storage | Increase | Honey | researchgate.netopenagrar.de |

| Dehydration | Increase | Grapes | nih.gov |

Chemoecological and Phytochemical Significance

Hotrienol as a Chemical Biomarker for Botanical Origin and Authenticity

The volatile organic compound (VOC) profile of a plant or plant product can serve as a "chemical fingerprint" that helps identify its botanical and geographical origin. This compound has been identified as a potential chemical marker in this context, particularly in honey and wine.

In honey, volatile compounds, including terpenes like this compound, originate from the nectar or honeydew collected by bees, reflecting the characteristics of the source plants. While many volatile compounds in honey are non-specific and found across different honey types, some can act as specific or non-specific markers of botanical origin. This compound, along with nerol (B1678202) oxide and benzyl (B1604629) cinnamate, has been indicated as a marker compound in goldenrod honey. nih.govrsc.org The enantiomeric distribution of chiral volatile compounds, such as this compound, can also contribute to distinguishing the botanical origin of honeys. Differences in the ratios of specific enantiomers have been observed for different honey types, including acacia honey, where the this compound enantiomeric ratio differed from other studied samples. vup.sk However, it is important to note that the chemical composition of honey is influenced by various factors beyond botanical source, including geographical origin, harvesting season, storage conditions, and processing. mdpi.com

In wine, this compound has been identified as a variety marker for specific grape types. Studies on Polish red wines produced from Zweigelt and Rondo grape varieties found this compound to be present in all Zweigelt wines but absent in Rondo wines, suggesting its utility in distinguishing these varieties. researchgate.netmdpi.com This indicates that this compound can be a valuable compound for assessing the varietal authenticity of wines. mdpi.com

The use of volatile compounds, including this compound, as biomarkers for botanical origin and authenticity is often coupled with advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and chemometric tools for data analysis. nih.govrsc.orgmdpi.com These methods allow for the identification and quantification of complex mixtures of volatile compounds, providing detailed chemical fingerprints.

Relationship to Other Plant Volatiles and Terpenoids in Complex Mixtures

In grapes and wine, this compound is related to other monoterpenes such as linalool (B1675412), geraniol, nerol, and α-terpineol. nih.govsemanticscholar.orgwinetocellar.co.nz While present in grapes, this compound concentrations tend to be significantly higher in wines, supporting the hypothesis of its formation from precursors like 7-hydroxylinalool during winemaking and maturation, often through acid-catalyzed reactions. frontiersin.orgmdpi.com This suggests a dynamic relationship between this compound and its precursors during processing.

This compound is also found alongside other volatile compounds in the aroma profiles of various plants and products, including tea, passion fruit, and certain flowers. perflavory.comperflavory.commdpi.comcapes.gov.brmdpi.com In Darjeeling tea, this compound is considered a characteristic aroma compound and is found in conjunction with linalool, geraniol, and β-damascenone, which contribute to the muscatel flavor. researchgate.netjst.go.jp In Chinese yellow tea, this compound is among the abundant volatiles in the floral fragrance type, alongside compounds like linalool oxides and citral. nih.gov

The complex interplay of this compound with other volatile compounds creates unique aroma signatures. For instance, in Camellia oleifera petals, this compound, along with α-terpineol and other compounds, contributes to the sweet and delicate fragrance, with varying accumulation levels depending on petal color. mdpi.com Similarly, in the flowers of Ailanthus altissima, this compound is a predominant compound along with β-linalool. e-jecoenv.org

The formation of this compound can be linked to the degradation or transformation of other terpenoids. For example, in honey, this compound can be derived from the dehydration of 2,6-dimethylocta-3,7-diene-2,6-diol or from the allylic rearrangement and dehydration of 3,7-dimethylocta-1,7-diene-3,6-diol, which can be liberated from corresponding glucosides or from the dehydration of 8-hydroxylinalool isomers. psu.edu In Oriental Beauty tea, evidence suggests that this compound is biosynthesized from linalool via 2,6-dimethylocta-3,7-diene-2,6-diol. researchgate.net

Genetic and Environmental Regulation of this compound Accumulation in Plants

The accumulation of volatile compounds, including this compound, in plants is a complex process influenced by both genetic and environmental factors.

Genetic factors, such as plant genotype and variety, play a primary role in determining the potential for this compound production. Different grape varieties, for instance, exhibit varying levels of this compound, as seen in the distinction between Zweigelt and Rondo wines. researchgate.netmdpi.com Similarly, studies on tea plants indicate that different Camellia sinensis varieties can have varying levels of linalool and its derivatives, which are related to this compound biosynthesis. nih.gov

Environmental factors also significantly impact the accumulation of this compound and other volatile compounds. These factors include climate (temperature, rainfall), weather conditions during growth, soil type and composition, light intensity, altitude, and latitude. researchgate.netmdpi.com

Research on grapevine berries has shown that temperature patterns can modulate the accumulation of volatile compounds, including bound this compound. frontiersin.org Higher temperatures during early berry development have been associated with lower concentrations of certain terpenes, although the effect is not always consistent and can depend on other variables like radiation and cultivar. frontiersin.org

Exogenous plant growth regulators have also been shown to influence this compound accumulation. Studies on grapevine berries treated with brassinolide (B613842) (BR) and jasmonic acid (JA) demonstrated that these regulators promoted the accumulation of various aroma substances, including this compound, particularly at late stages of fruit ripening. researchgate.netfrontiersin.org This promotion was linked to the up-regulation of genes responsible for terpene biosynthesis. researchgate.netfrontiersin.org

The soil environment, including factors like salinity and the presence of specific minerals (Mg, Mn, K), can also enhance the content of monoterpenes by promoting the expression of relevant genes. researchgate.net Furthermore, rhizosphere microorganisms have been found to activate terpene synthesis and promote monoterpene accumulation through interactions with the host immune system. researchgate.net

The accumulation of volatile compounds can also be affected by stress conditions. While not specific to this compound in the provided results, studies on other plants indicate that stress treatments like drought and cold can enhance the levels of certain secondary metabolites, including those in the phenylpropanoid and mevalonate (B85504) pathways, which are relevant to volatile compound biosynthesis. acs.org

Theoretical and Computational Studies of Hotrienol

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to represent and simulate the three-dimensional structures and movements of molecules. scirp.orge-bookshelf.de For a flexible molecule like hotrienol, these methods can predict its conformational landscape, preferred geometries, and interactions with its environment. nih.gov

While specific MD simulation studies exclusively focused on isolated this compound are not extensively documented in publicly available literature, the principles of these simulations are widely applied to similar terpenoid compounds. ucdavis.eduijrar.org A typical MD simulation involves defining a force field—a set of parameters that describe the potential energy of the atoms and bonds—to calculate the forces between atoms and simulate their subsequent motion over time. ijrar.org This allows researchers to observe how this compound might behave in different solvents or how it could interact with biological receptors, such as olfactory receptors. scirp.orgirbbarcelona.org Such simulations can reveal key intermolecular interactions, like hydrogen bonding involving this compound's hydroxyl group, which are critical to its binding and sensory perception. aps.org

Quantum Chemical Calculations for Spectroscopic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a more detailed electronic-level understanding of molecules. scienceopen.com These methods are used to predict a wide range of molecular properties, including spectroscopic data and chemical reactivity, by solving approximations of the Schrödinger equation. scienceopen.comaspbs.com

A study utilizing hybrid DFT (B3LYP/6-31+G(d, p)) was conducted to compute the gas-phase molecular properties of various volatile organic compounds, including this compound. chemrxiv.orgresearchgate.net This research is valuable for applications like chemical ionization mass spectrometry (CI-MS), which is used to detect trace-level compounds in products like wine. chemrxiv.orgresearchgate.net The study calculated several key parameters for this compound that help in rationalizing its chemical reactivity patterns. researchgate.net

Key computed properties for this compound and related compounds from this study are summarized below. chemrxiv.orgresearchgate.net

| Property | Symbol | Definition | Computed Value for this compound (eV) |

| Ionization Energy | IE | The minimum energy required to remove an electron from the molecule. | 7.99 |

| Chemical Potential | µ | The negative of electronegativity; relates to the escaping tendency of electrons. | -3.51 |

| Chemical Hardness | η | A measure of resistance to change in electron distribution. | 4.48 |

| Global Softness | σ | The reciprocal of chemical hardness; indicates reactivity. | 0.22 |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. | 1.37 |

| Table 1: Computed Global Reactivity Descriptors for this compound using DFT (B3LYP/6-31+G(d, p)). Data sourced from Bhatia et al. (2025) chemrxiv.orgresearchgate.net |

These calculations provide fundamental data that can predict how this compound will behave in chemical reactions. scienceopen.com For instance, the ionization energy is crucial for understanding its behavior in mass spectrometry, while parameters like the electrophilicity index help in predicting its interaction with other molecules. researchgate.net DFT methods have also been successfully used to elucidate the structures of other complex terpenoids by predicting NMR chemical shifts and optical rotation, demonstrating the power of these techniques for structural assignment where experimental methods are challenging. nih.gov

Computational Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-Activity Relationship (SAR) studies are fundamental in fields like medicinal chemistry and toxicology to understand how a molecule's chemical structure relates to its biological activity. oncodesign-services.comnih.gov Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) models, use machine learning and statistical approaches to predict the activity of new compounds based on their structural features. oncodesign-services.comnih.govmdpi.com

For a flavor compound like this compound, SAR studies would typically focus on its interaction with olfactory receptors to elicit a specific aroma perception. While specific, large-scale computational SAR studies on this compound are not prominent in the literature, the methodology provides a framework for how such an investigation would proceed.

The process involves:

Data Collection: Assembling a dataset of molecules structurally related to this compound with known odor characteristics (e.g., fruity, floral, woody).

Descriptor Calculation: Computing various molecular descriptors for each molecule, which are numerical representations of their structural, physical, or chemical properties.

Model Building: Using computational algorithms to build a model that correlates the descriptors with the observed biological activity (odor perception). researchgate.net

Prediction and Validation: Using the model to predict the activity of new or untested compounds. nih.gov

Such studies can identify the key structural motifs of this compound responsible for its characteristic honey-like and fruity aroma. mdpi.com By analyzing related terpenoids, a computational model could determine the importance of the hydroxyl group's position, the stereochemistry of the chiral center, and the arrangement of double bonds for specific olfactory interactions. dergipark.org.tr These insights are valuable for the flavor and fragrance industry in designing new molecules with desired aromatic profiles. acs.org

Future Research Directions and Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways for Hotrienol

The formation of this compound is intricately linked to the metabolism of other monoterpenoids, primarily linalool (B1675412). In grape berries, feeding studies with labeled linalool analogues have shown that linalool undergoes oxidative metabolism to produce a range of derivatives, including this compound. frontiersin.org This transformation suggests the involvement of specific enzymes that are yet to be fully characterized.

The biosynthesis of monoterpenes in plants like grapevines originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.com Within this foundational pathway, the conversion of primary monoterpenes into a diverse array of volatile compounds is often catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s). nih.gov Research in Arabidopsis has implicated the CYP76 family of enzymes in the oxidation of linalool. nih.gov However, the specific enzymes responsible for the direct conversion of a precursor like linalool to this compound in key plants such as grapes (Vitis vinifera) or tea (Camellia sinensis) remain largely undiscovered. nih.gov

Future research will likely focus on identifying these elusive enzymes. Advanced techniques such as chemoproteomics, which utilizes activity-based probes to identify functional proteins directly from complex mixtures, offer a powerful strategy for discovering enzymes involved in plant natural product biosynthesis. frontiersin.org By applying such methods to tissues where this compound production is high, researchers can isolate and characterize the specific CYP450s or other oxidoreductases responsible for its formation.

| Key Pathway/Enzyme Family | Role in this compound Biosynthesis | Research Gap |

| MEP Pathway | Provides the basic C10 monoterpene precursors. mdpi.com | General pathway, not specific to this compound formation. |

| Linalool Metabolism | This compound is a known oxidative metabolite of linalool. frontiersin.org | The direct enzymatic step is not fully elucidated. |

| Cytochrome P450s (e.g., CYP76) | Catalyze oxidation of monoterpenols like linalool. nih.gov | The specific enzyme(s) for this compound synthesis are unknown. |

Development of Advanced Stereoselective Synthesis for Isomer-Specific Biological Research

This compound possesses a chiral center, meaning it can exist as two different stereoisomers (enantiomers): (R)-hotrienol and (S)-hotrienol. The biological activity of chiral molecules can vary significantly between isomers. sci-hub.se For instance, the enantiomeric distribution of this compound has been found to differ in honeys of various botanical origins, suggesting that stereochemistry plays a role in its natural profile. vup.sk

Future efforts in synthetic chemistry should focus on developing highly efficient and stereoselective routes to produce individual this compound enantiomers. Techniques such as palladium-catalyzed asymmetric reactions, which have proven effective for the stereoselective synthesis of other complex molecules, could be adapted for this compound. beilstein-journals.org Access to enantiomerically pure (R)- and (S)-hotrienol will enable researchers to precisely probe their distinct roles in insect attraction, flavor perception, and other biological interactions.

In-depth Mechanistic Studies of this compound's Biological Interactions in Non-human Systems

This compound plays a significant role in chemical communication in various non-human biological systems, particularly in plant-insect interactions. It is a key volatile compound in the floral scent of numerous plants, including Ailanthus altissima, where it acts as an attractant for pollinators. koreascience.kre-jecoenv.org

One of the most notable biological roles of this compound is as a mating attractant for the female fruit fly, Drosophila melanogaster. smolecule.com This specific interaction makes it an invaluable tool for neuroscientists. Researchers can use this compound to investigate the fundamental mechanisms of insect olfaction, including:

Mapping Neural Pathways: By monitoring brain activity in flies exposed to this compound, scientists can trace the neural circuits involved in odor detection and behavioral response. smolecule.com

Studying Odorant Receptor Function: this compound can be used as a specific ligand to probe the function and specificity of olfactory receptors in the fly's sensory neurons. smolecule.com

Furthermore, its strong attractiveness to certain insects has prompted research into its potential application in pest management strategies, such as in baited traps for monitoring fruit fly populations or in mating disruption techniques. smolecule.com Future in-depth studies will aim to elucidate the precise molecular interactions between this compound and its corresponding receptors, providing a deeper understanding of chemosensation and behavior in insects.

| Organism/System | Biological Role of this compound | Research Application |

| Plants (e.g., Ailanthus altissima) | Floral scent component, pollinator attractant. koreascience.kre-jecoenv.org | Studying plant-pollinator chemical ecology. |

| Insects (Drosophila melanogaster) | Mating attractant for females. smolecule.com | Investigating insect olfaction, neural pathways, and mate selection. smolecule.com |

| Agriculture | Attractant for pest insects. smolecule.com | Development of pest monitoring and control strategies. smolecule.com |

Comprehensive Analysis of Environmental and Ecological Dynamics of this compound Emission

As a volatile organic compound (VOC), this compound is actively emitted by plants into the environment, where it participates in complex ecological dynamics. koreascience.kr The emission of floral scents is a critical component of the chemical language that mediates interactions between plants and other organisms, most notably pollinators. mdpi.com

The quantity and composition of these volatile emissions are not static; they can be influenced by a range of biotic and abiotic environmental factors. For example, a study on different ecotypes of Arctium lappa (burdock) roots found that the concentration of this compound varied with altitude, suggesting that environmental conditions can modulate its production and emission. mdpi.com Climate change, with its associated shifts in temperature and water availability, is also expected to impact the secondary metabolism of plants, potentially altering the emission patterns of volatile compounds like this compound and affecting plant-insect interactions. frontiersin.org

A comprehensive analysis of these dynamics requires long-term monitoring and controlled experiments to understand how factors such as temperature, light, water stress, and soil composition affect this compound emission. This research is vital for predicting how plant-pollinator relationships and broader ecosystem functions might shift in response to environmental changes.

Integration of Multi-omics Approaches for Understanding this compound Metabolism and Function

Understanding the complex processes of this compound biosynthesis, metabolism, and function requires a holistic approach. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for building a comprehensive picture of the molecular mechanisms at play. frontlinegenomics.comnih.gov

By combining these datasets, researchers can move beyond studying single genes or metabolites in isolation and instead analyze the entire system. For example:

Transcriptomics can identify which genes (e.g., for CYP450 enzymes) are highly expressed in tissues that produce this compound. mdpi.com

Metabolomics can simultaneously measure the levels of this compound and its potential precursors (like linalool) and downstream products under different conditions. core.ac.uk

Proteomics can confirm the presence and abundance of the enzymes predicted by transcriptomics.

Genomics provides the fundamental blueprint, allowing for the identification of gene clusters and regulatory elements. frontiersin.org

This multi-omics strategy has already been applied to study monoterpene biosynthesis in grape berries, revealing complex gene-metabolite networks that regulate aroma production. mdpi.comcore.ac.uk Applying a similar integrated approach specifically focused on this compound will be essential for identifying novel biosynthetic genes, understanding its metabolic regulation, and ultimately linking its production to its ecological function. mdpi.com

Novel Applications of this compound in Advanced Analytical Chemistry and Materials Science

Beyond its role in biology, this compound has emerging applications in advanced analytical chemistry. Due to its specific presence in certain cultivars, it can serve as a chemical marker for product authenticity and quality control. A notable example is in the wine industry, where this compound has been identified as a unique marker for red wines made from the Zweigelt grape variety, as it was detected in all Zweigelt wines tested but was absent in Rondo wines. mdpi.com This allows for the analytical verification of wine origin and composition. smolecule.com

In the realm of materials science, while direct applications are still speculative, the unique properties of this compound could be leveraged. The development of advanced functional materials for chemical sensors is a rapidly growing field. ethz.chunito.it Given this compound's specific interaction with certain insect olfactory receptors, it could potentially be used as a recognition element in novel biosensors. Such a sensor could be designed to detect the presence of specific agricultural pests or even changes in a plant's physiological state that lead to this compound emission. This would represent a novel fusion of materials science and chemical ecology, opening new avenues for smart agriculture and environmental monitoring.

常见问题